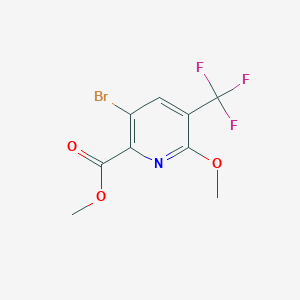

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC20267741

Molecular Formula: C9H7BrF3NO3

Molecular Weight: 314.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF3NO3 |

|---|---|

| Molecular Weight | 314.06 g/mol |

| IUPAC Name | methyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H7BrF3NO3/c1-16-7-4(9(11,12)13)3-5(10)6(14-7)8(15)17-2/h3H,1-2H3 |

| Standard InChI Key | QIHXJYVRPKBKHN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate belongs to the picolinate class, derivatives of pyridine carboxylic acids. Its IUPAC name, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, reflects the substituents’ positions on the pyridine ring: a bromine atom at position 3, a methoxy group at position 6, and a trifluoromethyl group at position 5 . The ester functional group at position 2 further enhances its reactivity in coupling and substitution reactions.

The compound’s three-dimensional structure is defined by its InChI code:

and InChI key:

.

These identifiers confirm the spatial arrangement critical for its biochemical interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.06 g/mol |

| CAS Number | 2230999-44-5 |

| Purity | 98% |

| Physical Form | Solid, semi-solid, or liquid |

| Storage Conditions | Inert atmosphere, room temperature |

Physicochemical Properties

The compound’s trifluoromethyl group enhances lipophilicity (), facilitating membrane permeability in biological systems. Its bromine atom contributes to molecular weight and steric bulk, influencing binding kinetics. While boiling and melting points are unspecified, the solid form is stable under recommended storage conditions . Spectroscopic data (e.g., -NMR, -NMR) would typically reveal signals for methoxy () and trifluoromethyl groups ( for -NMR).

Biological Activity and Pharmaceutical Relevance

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate’s bioactivity stems from its ability to modulate enzyme and receptor interactions. The trifluoromethyl group’s electronegativity stabilizes charge-transfer complexes, while bromine acts as a leaving group in nucleophilic substitutions . These features are exploited in:

Cystic Fibrosis Therapeutics

As an intermediate in synthesizing CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors, this compound aids in restoring chloride ion channel function in CFTR mutants . The final drug candidate, (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, has shown promise in preclinical trials for rescuing ∆F508-CFTR trafficking .

Agrochemical Applications

In agrochemicals, the compound serves as a precursor to herbicides and fungicides. Its halogenated structure disrupts fungal cytochrome P450 enzymes, offering broad-spectrum activity.

Handling requires fume hoods, and spills must be neutralized with inert absorbents. Disposal follows local regulations for halogenated waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume